

Dosing and formulation of AZD8848 for research

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Application Notes and Protocols for AZD8848

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Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, primarily investigated for the treatment of asthma and allergic rhinitis.[1][2][3] Its unique characteristic is that it is a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[3][4] This design aims to minimize systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms, by confining its immunological activity to the site of application, such as the respiratory tract.[3][5] AZD8848 stimulates TLR7, leading to the production of type I interferons and a subsequent shift from a Th2 to a Th1 immune response, which can attenuate allergic inflammation.[1][3][6]

Data Summary



Assay	Species	Cell Type/Syste m	Parameter	Value	Reference
TLR7 Agonism	Human	Recombinant HEK reporter cells	pEC₅o	7.0	[7]
TLR7 Agonism	Rat	Recombinant HEK reporter cells	pEC₅o	6.6	[7]
IFNα Induction	Human	Peripheral Blood Mononuclear Cells (PBMCs)	EC50	4 nM	[1][7]
IL-5 Inhibition	Human	T cells (polyclonally or antigen- stimulated)	IC50	0.2–1.0 nM	[1][7]
TLR8 Activity	Human		Activity	No activity up to 10 μM	[1]

Animal Model	Administration Route	Dosage	Outcome	Reference
Brown Norway Rat	Intratracheal	0.1 mg/kg, 1 mg/kg	Dose-dependent suppression of OVA-induced inflammation	[7]
Brown Norway Rat	Intratracheal	0.3 mg/kg	Suppression of ovalbumin (OVA) challenge	[7]

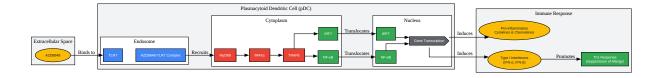


Study Population	Formulation	Administrat ion Route	Dosing Regimen	Key Findings	Reference
Healthy Volunteers	Solution	Inhalation (Spira nebuliser)	Single ascending doses up to 30 µg	Well- tolerated; induced local and systemic IFN responses.	[1]
Healthy Volunteers	Solution	Inhalation (Spira nebuliser)	30 µg once weekly for 4 weeks	Second dose amplified systemic interferon signal, causing flu- like symptoms; trial stopped.	[1]
Mild Allergic Asthma Patients	Nasal Spray	Intranasal	60 μg once weekly for 8 weeks	Attenuated allergen-induced late asthmatic response (LAR) and airway hyperresponsivene ss (AHR) at 1 week post-treatment; generally well-tolerated.	[2][6]

Signaling Pathway and Mechanism of Action



AZD8848, as a TLR7 agonist, activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), in the respiratory mucosa. This activation triggers a signaling cascade that results in the production of type I interferons (IFN- α / β) and other pro-inflammatory cytokines and chemokines. These mediators then modulate the adaptive immune response, promoting a shift from a Th2-dominant response, characteristic of allergic inflammation, towards a Th1-dominant response. This shift helps to suppress the allergic cascade.



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AZD8848 Signaling Pathway

Experimental Protocols

Disclaimer: The following are example protocols based on common practices for similar compounds and may need optimization.

Formulation 1: Aqueous Suspension

This formulation is suitable for intratracheal administration.

- Materials:
 - AZD8848 powder
 - Dimethyl sulfoxide (DMSO)



- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Vortex mixer
- Sonicator
- Procedure:
 - Prepare a stock solution of **AZD8848** in DMSO (e.g., 25 mg/mL).
 - In a sterile vial, add the required volume of the AZD8848 stock solution.
 - Add PEG300 to the vial. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly by vortexing.
 - Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Mix until the solution is clear.
 - Slowly add saline to reach the final desired volume (45% of the total volume) while continuously mixing.
 - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
 The final solution should be clear.[7]

Formulation 2: Suspension for Oral or Intraperitoneal Injection

- Materials:
 - AZD8848 powder
 - DMSO
 - SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)



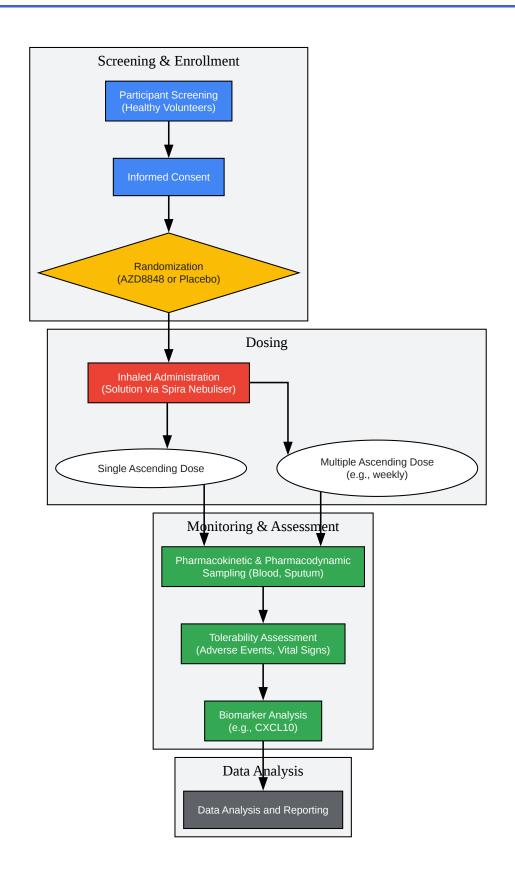
- Sterile, pyrogen-free vials
- Vortex mixer
- Ultrasonic processor
- Procedure:
 - Prepare a stock solution of AZD8848 in DMSO.
 - In a sterile vial, combine the AZD8848 stock solution (10% of final volume) with the SBEβ-CD in saline solution (90% of final volume).
 - Mix thoroughly by vortexing.
 - Use an ultrasonic processor to create a uniform suspension.[7]

This protocol is based on the methodology used in the Brown Norway rat allergy model.[7]

- Procedure:
 - Anesthetize the rat using an appropriate anesthetic agent.
 - Place the animal in a supine position on a surgical board.
 - Visualize the trachea via direct laryngoscopy.
 - Carefully insert a sterile, flexible cannula or a blunt-tipped needle into the trachea.
 - Administer the prepared AZD8848 formulation (e.g., 0.1-1 mg/kg) through the cannula.
 - Follow the instillation with a small volume of air to ensure the dose reaches the lungs.
 - Monitor the animal until it has fully recovered from anesthesia.

The following is a generalized workflow based on the single and multiple ascending dose studies conducted in healthy volunteers (NCT01560234, NCT01818869).[1][5]





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Clinical Trial Workflow for Inhaled AZD8848



This protocol is based on the study conducted in patients with mild allergic asthma (NCT00999466).[2][6]

- Formulation: AZD8848 was administered as a nasal spray.[8]
- Dosing:
 - A dose of 60 μg was administered as one spray of 30 μg per nostril.[8]
 - Dosing was performed once weekly for a duration of 8 weeks.
- Procedure:
 - The patient should be in an upright position.
 - The nasal spray device is primed according to the manufacturer's instructions.
 - One nostril is occluded by gentle finger pressure.
 - The tip of the nasal spray device is inserted into the other nostril.
 - The patient is instructed to inhale gently through the nose as the spray is actuated.
 - The procedure is repeated for the other nostril.
- Assessments: Efficacy and safety assessments were performed at 1 and 4 weeks after the last dose.[2][6] Key assessments included late asthmatic response (LAR) to an allergen challenge and airway methacholine responsiveness.[2]

Safety and Tolerability

- Inhaled Administration: Single inhaled doses of up to 30 μg were well tolerated in healthy volunteers.[1] However, a second weekly dose of 30 μg resulted in significant influenza-like symptoms in a majority of participants, leading to the discontinuation of the multiple-dose study.[1] This was attributed to an amplified systemic interferon response.[1][5]
- Intranasal Administration: Eight weekly intranasal doses of 60 μg were generally well tolerated in patients with mild asthma.[2][6] The most common adverse events were mild and



included headache and influenza-like symptoms.[2]

Systemic Exposure: AZD8848 is designed for minimal systemic exposure. Following
inhalation, plasma concentrations were very low (<0.1 nmol/L) and transient.[1] After
intranasal administration, the metabolite peaked in plasma at 15 minutes and then rapidly
declined to undetectable levels.[2]

Storage and Stability

Stock Solutions: For preclinical research, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.

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